

Preliminary Bioactivity Screening of Methyl 4-O-feruloylquininate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B1163848

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Introduction

Methyl 4-O-feruloylquininate is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it is an ester formed from ferulic acid and the methyl ester of quinic acid. Both parent molecules are known to possess a range of biological activities, suggesting that their combination in **Methyl 4-O-feruloylquininate** could lead to synergistic or unique pharmacological effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of **Methyl 4-O-feruloylquininate**, with a focus on its anticipated antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited direct experimental data on **Methyl 4-O-feruloylquininate**, this guide also incorporates data from its close structural analog, methyl ferulate, to infer potential bioactivities.

Data Presentation: Bioactivity of a Structurally Related Compound

Quantitative bioactivity data for **Methyl 4-O-feruloylquininate** is not extensively available in the current body of scientific literature. However, studies on methyl ferulate, a structurally similar compound, provide valuable insights into its potential antioxidant properties.

Compound	Assay	Target	Result (IC50)	Reference
Methyl Ferulate	DPPH Radical Scavenging	Free Radical Neutralization	73.213 ± 11.20 µM	[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of **Methyl 4-O-feruloylquininate**.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Sample Preparation:** Dissolve **Methyl 4-O-feruloylquininate** in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to determine the IC50 value.
- **Assay Procedure:**
 - In a 96-well microplate, add 100 µL of the various concentrations of the sample solution.
 - Add 100 µL of the 0.1 mM DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.

- Methanol is used as a blank, and a solution without the test compound serves as the control.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \times 100$ The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.^{[2][3]}

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages (Griess Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The Griess reagent detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

Protocol:

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various non-toxic concentrations of **Methyl 4-O-feruloylquininate** for 1-2 hours.
 - Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
- Griess Assay:

- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
- Calculation: A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.^{[4][5]}

Neuroprotective Activity: SH-SY5Y Cell Viability Assay (MTT Assay)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

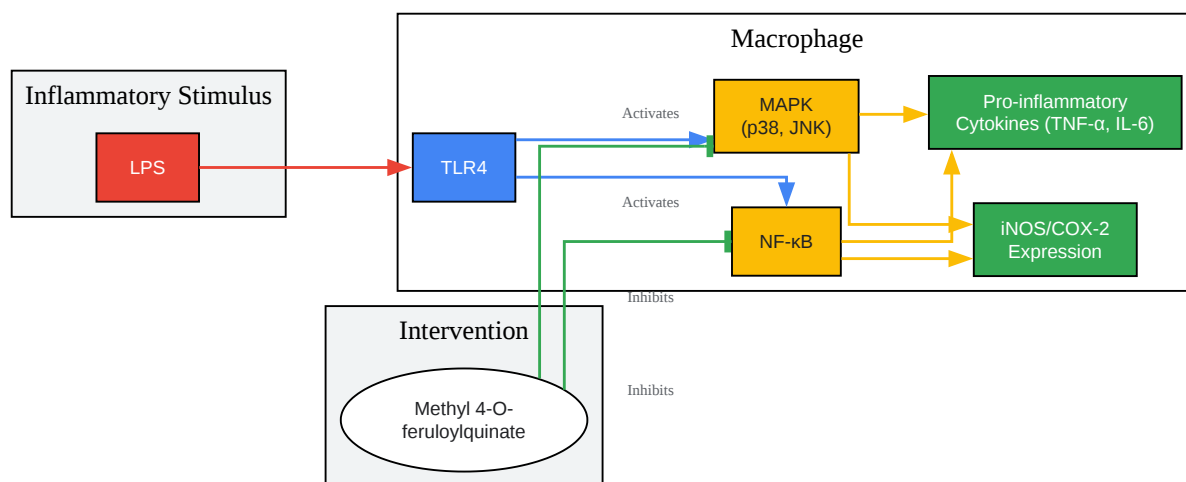
Protocol:

- Cell Culture: Culture human neuroblastoma SH-SY5Y cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 6×10^4 cells/well and allow them to adhere for 24 hours.
- Treatment:
 - Pre-treat the cells with various concentrations of **Methyl 4-O-feruloylquininate** for 1 hour.

- Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for an additional 24 hours.
- MTT Assay:
 - Remove the medium and add 200 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
 - Incubate for 3-4 hours at 37°C.
 - Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- Calculation: Cell viability is expressed as a percentage of the untreated control cells.^{[6][7]}

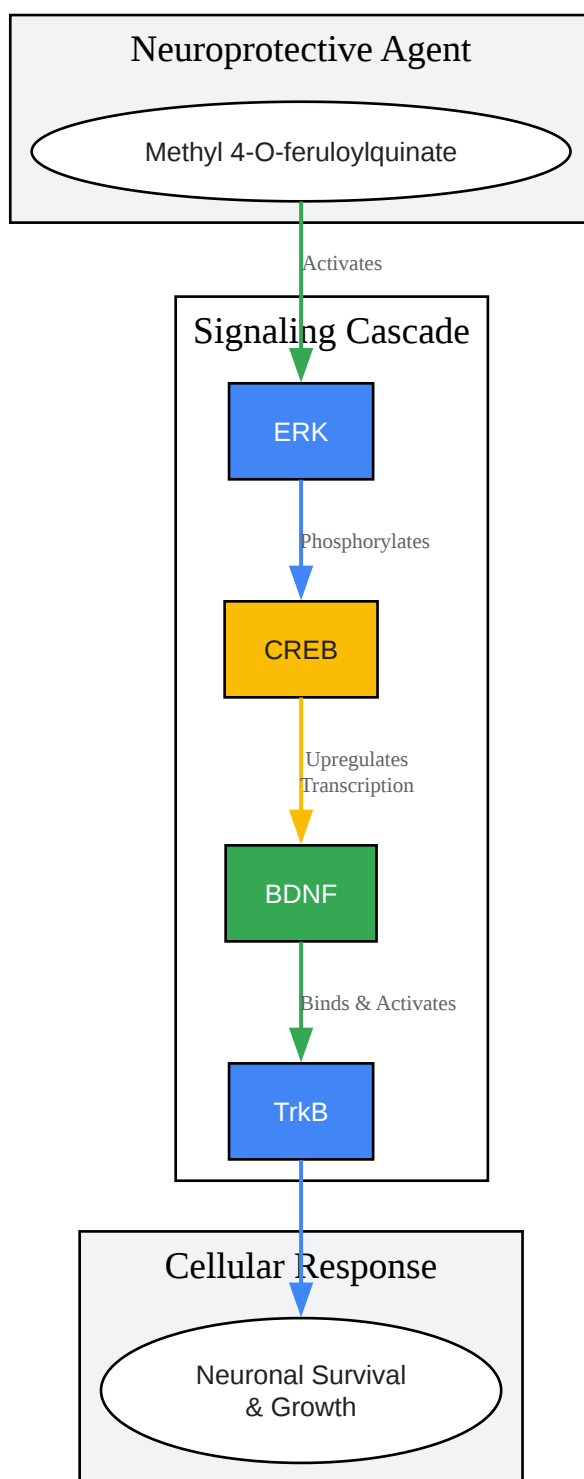
Visualization of Potential Signaling Pathways and Workflows

Based on the known activities of related compounds like ferulic acid and its derivatives, the following signaling pathways are proposed to be involved in the bioactivity of **Methyl 4-O-feruloylquininate**.



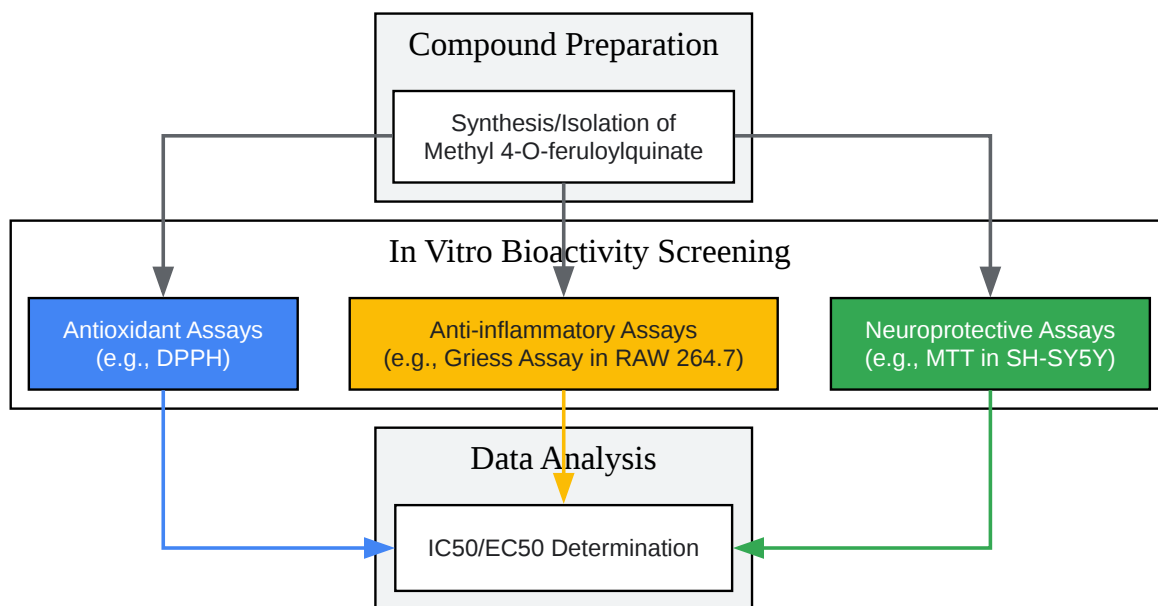
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Caption: Proposed anti-inflammatory signaling pathway of **Methyl 4-O-feruloylquininate**.



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Caption: Proposed neuroprotective signaling pathway of **Methyl 4-O-feruloylquininate**.



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Caption: General experimental workflow for preliminary bioactivity screening.

Conclusion

Methyl 4-O-feruloylquininate represents a promising natural product for further investigation in the fields of antioxidant, anti-inflammatory, and neuroprotective research. While direct experimental data on this specific compound is currently limited, the known bioactivities of its constituent molecules, ferulic acid and quinic acid, along with data from the structurally similar compound methyl ferulate, strongly suggest its potential as a multi-target therapeutic agent. The experimental protocols and proposed signaling pathways outlined in this guide provide a solid framework for researchers to initiate and advance the study of **Methyl 4-O-feruloylquininate**. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to quantify its potency in various preclinical models. This will be crucial for unlocking its full therapeutic potential in the development of novel drugs for a range of human diseases.

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